molecular formula C10H4F3NS B2913749 5-(Trifluoromethyl)benzothiophene-2-carbonitrile CAS No. 2121705-26-6

5-(Trifluoromethyl)benzothiophene-2-carbonitrile

Cat. No. B2913749
CAS RN: 2121705-26-6
M. Wt: 227.2
InChI Key: PCLBXWNOWSWXJX-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)benzothiophene-2-carbonitrile is a chemical compound . It is available for purchase from various suppliers .


Synthesis Analysis

The synthesis of thiophene derivatives, which includes compounds like 5-(Trifluoromethyl)benzothiophene-2-carbonitrile, has been a topic of interest in recent scientific literature . A variety of methods have been used, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . In one example, a copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide was used to synthesize related compounds .


Molecular Structure Analysis

The molecular structure of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile can be found in various chemical databases .


Chemical Reactions Analysis

Thiophene-based compounds, including 5-(Trifluoromethyl)benzothiophene-2-carbonitrile, have been studied for their chemical reactions . For instance, the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(Trifluoromethyl)benzothiophene-2-carbonitrile can be found in chemical databases .

Scientific Research Applications

Synthesis and Applications in Supramolecular Chemistry

Research into benzothiazepines and related structures like benzene-1,3,5-tricarboxamides (BTAs) has shown significant promise in nanotechnology, polymer processing, and biomedical applications due to their self-assembly into nanometer-sized structures stabilized by hydrogen bonding. These compounds exhibit versatility as supramolecular building blocks, underscoring the potential for developing novel materials with precise molecular organization (Cantekin, de Greef, & Palmans, 2012).

Biological Significance in Medicinal Chemistry

Triazines and related heterocyclic compounds have been extensively studied for their wide range of biological activities, including antibacterial, antifungal, anti-cancer, and anti-inflammatory effects. This research area showcases the therapeutic potential of nitrogen-containing heterocycles, highlighting the importance of structural diversity in drug discovery (Verma, Sinha, & Bansal, 2019).

Advances in Heterocyclic Compound Synthesis

The synthesis of indoles and related compounds has been a focal point of organic chemistry, demonstrating the continuous innovation in creating biologically active molecules. Such research efforts have led to a variety of synthetic routes, offering a toolbox for constructing complex heterocycles that could include structures similar to 5-(Trifluoromethyl)benzothiophene-2-carbonitrile for potential pharmaceutical applications (Taber & Tirunahari, 2011).

Environmental and Material Chemistry

The exploration of materials such as graphene-family nanomaterials and their interactions with biological systems provides a glimpse into the interdisciplinary nature of modern scientific research, where materials science meets biology and toxicology. Such studies are pivotal for assessing the safety and biomedical applications of novel materials, including those derived from or related to heterocyclic compounds (Sanchez, Jachak, Hurt, & Kane, 2012).

Mechanism of Action

While the specific mechanism of action for 5-(Trifluoromethyl)benzothiophene-2-carbonitrile is not mentioned in the search results, thiophene-based compounds have been studied for their various biological effects .

properties

IUPAC Name

5-(trifluoromethyl)-1-benzothiophene-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F3NS/c11-10(12,13)7-1-2-9-6(3-7)4-8(5-14)15-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLBXWNOWSWXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)benzothiophene-2-carbonitrile

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